3-Bromo-2-chloro-N,N-diethylbenzamide

Description

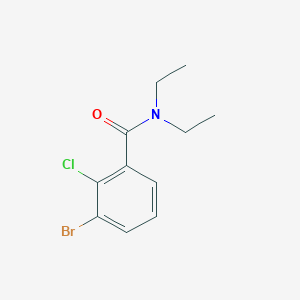

3-Bromo-2-chloro-N,N-diethylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 3, chlorine (Cl) at position 2, and a diethylamide group (-N,N-diethyl) at the carbonyl position.

Properties

IUPAC Name |

3-bromo-2-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGTLGPEBMAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N,N-diethylbenzamide typically involves the bromination and chlorination of N,N-diethylbenzamide. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N,N-diethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-N,N-diethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The diethylamide group may also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and type of halogen substituents significantly influence the physicochemical and biological properties of benzamide derivatives. Below is a comparison with key analogs:

Key Observations :

- Halogen Placement: Dual halogenation (Br and Cl) in this compound likely increases its binding affinity to hydrophobic protein pockets compared to mono-halogenated analogs .

- Diethylamide Group: The N,N-diethyl moiety improves solubility in organic solvents, as seen in 2-Bromo-N,N-diethylbenzamide (soluble in chloroform and methanol) .

Physicochemical Properties

Physical properties vary based on substituents:

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-2-chloro-N,N-diethylbenzamide with high purity?

- Methodology : A common approach involves reacting 3-bromo-2-chlorobenzoyl chloride with diethylamine under anhydrous conditions. Post-reaction purification via flash column chromatography (using hexane/ethyl acetate gradients) ensures high yields (>90%) and purity. This method aligns with protocols for analogous N,N-diethylbenzamide derivatives, where careful control of stoichiometry and solvent selection minimizes side reactions .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via -NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : - and -NMR resolve substituent effects (e.g., diethylamide protons at δ ~3.4–3.6 ppm; aromatic protons at δ ~7.1–8.0 ppm).

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 318.9994 for CHBrClNO).

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Procedure : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data (e.g., θ range: 4.5–34.8°) and refine using SHELXL.

- Structural Insights : Monoclinic P2/n symmetry (cell parameters: a = 12.8590 Å, b = 7.8126 Å, c = 21.9574 Å) reveals intramolecular halogen interactions (Br···Cl distances ~3.4 Å) and diethylamide conformational flexibility .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s reactivity or stability?

- Analysis : SC-XRD data show weak C–H···O and halogen (Br···Cl) interactions stabilizing the lattice. These interactions reduce solubility in nonpolar solvents (e.g., hexane) but enhance thermal stability (decomposition >200°C). Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions .

- Methodology : Compare packing motifs of derivatives (e.g., fluoro-substituted analogs) to correlate substituent effects with lattice energy .

Q. What strategies resolve contradictions in reported solubility data across different solvents?

- Approach : Use dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to assess aggregation behavior. For example, discrepancies in aqueous solubility may arise from polymorphic forms or hydration states. Validate via saturation shake-flask experiments (pH 7.4 buffer, 25°C) .

- Case Study : In DMSO, solubility discrepancies (>50 mg/mL vs. <10 mg/mL) may stem from impurities; employ HPLC-UV (λ = 254 nm) to verify purity thresholds.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

- Design : Synthesize analogs with varying halogen positions (e.g., 2-bromo-3-chloro vs. 4-bromo-5-chloro) and test cytotoxicity against cancer cell lines (e.g., IC assays). Use molecular docking to predict binding to targets like topoisomerase II .

- Data Interpretation : Multivariate regression models correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, bulky substituents may hinder membrane permeability, reducing efficacy .

Q. What experimental protocols mitigate challenges in regioselective functionalization of the benzamide core?

- Metalation Strategies : Use BuMg in toluene for directed ortho-magnesiation of the aromatic ring, enabling selective bromination or chlorination. Monitor regioselectivity via -NMR kinetics .

- Optimization : Vary temperature (-20°C to 25°C) and electrophile addition rates to suppress di-substitution byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.